molecular formula C21H34ClNO3 B2657057 1-(4-Cyclohexylphenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride CAS No. 478785-24-9

1-(4-Cyclohexylphenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride

Cat. No.: B2657057
CAS No.: 478785-24-9
M. Wt: 383.96
InChI Key: MBUIBMQOFQVPEI-UHFFFAOYSA-N
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Description

1-(4-Cyclohexylphenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride is a synthetic tertiary amine derivative characterized by a propan-2-ol backbone substituted with a 4-cyclohexylphenoxy group and a 2,6-dimethylmorpholino moiety. This compound is structurally related to morpholine-based pharmaceuticals, which often target neurological or cardiovascular systems due to their ability to modulate ion channels or receptors .

Properties

IUPAC Name

1-(4-cyclohexylphenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33NO3.ClH/c1-16-12-22(13-17(2)25-16)14-20(23)15-24-21-10-8-19(9-11-21)18-6-4-3-5-7-18;/h8-11,16-18,20,23H,3-7,12-15H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUIBMQOFQVPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(COC2=CC=C(C=C2)C3CCCCC3)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Cyclohexylphenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride typically involves multiple steps:

    Formation of the Cyclohexylphenoxy Intermediate: This step involves the reaction of cyclohexylphenol with an appropriate halogenating agent to form the cyclohexylphenoxy intermediate.

    Attachment of the Propanol Backbone: The cyclohexylphenoxy intermediate is then reacted with an epoxide or a halohydrin to introduce the propanol backbone.

    Introduction of the Dimethylmorpholino Group: The final step involves the reaction of the intermediate with 2,6-dimethylmorpholine under suitable conditions to form the desired product.

    Hydrochloride Formation: The free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Cyclohexylphenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as alkyl halides, acids, or bases can be used under appropriate conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Cyclohexylphenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent or intermediate in the synthesis of other complex organic molecules.

    Biology: The compound may be used in studies involving cell signaling pathways or as a tool to investigate biological processes.

    Industry: The compound may be used in the production of specialty chemicals or as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Cyclohexylphenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, thereby modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituent (Phenoxy Group) Morpholino Substituent Molecular Formula Molar Mass (g/mol) Key Differences vs. Target Compound
1-(4-Cyclohexylphenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride 4-Cyclohexylphenoxy 2,6-Dimethyl C₂₁H₃₄ClNO₃ 400.0* Reference compound; highest lipophilicity
1-(2,6-Dimethylmorpholino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride 3-Methoxyphenoxy 2,6-Dimethyl C₁₆H₂₆ClNO₄ 331.84 Reduced lipophilicity; methoxy enhances solubility
1-(4-Chloro-3-methylphenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol 4-Chloro-3-methylphenoxy 2,6-Dimethyl C₁₆H₂₃ClNO₃ 324.8 Chlorine substituent increases electronegativity
1-(2-(2-Bromophenoxy)ethoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride 2-Bromophenoxyethoxy 2,6-Dimethyl C₁₇H₂₆BrClNO₄ 438.8 Ethoxy spacer; bromine adds steric bulk

*Calculated based on structural similarity to analogs.

Structural and Physicochemical Analysis

  • Lipophilicity: The 4-cyclohexylphenoxy group in the target compound confers higher lipophilicity compared to methoxy (logP ~2.5 vs. ~1.8) or chloro/methylphenoxy analogs (~2.2). This may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Synthetic Accessibility : Analogs like the methoxy and chloro derivatives are commercially available , whereas the cyclohexyl-substituted compound may require specialized synthesis due to its bulky substituent.

Pharmacological Implications (Inferred)

  • Morpholine Derivatives: Compounds with 2,6-dimethylmorpholino groups are frequently explored as kinase inhibitors or serotonin receptor modulators .
  • Phenoxy Substituents: Chloro- or bromophenoxy groups (as in ) are associated with antimicrobial or anticancer activity, though the cyclohexyl variant’s bioactivity remains speculative.

Biological Activity

1-(4-Cyclohexylphenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride is a synthetic organic compound notable for its complex structure and potential biological activities. This compound features a cyclohexylphenoxy group and a dimethylmorpholino group attached to a propanol backbone, which suggests diverse interactions with biological systems.

Chemical Structure and Properties

  • IUPAC Name : 1-(4-cyclohexylphenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol; hydrochloride
  • Molecular Formula : C21H33ClN2O3
  • CAS Number : 478785-24-9

The compound's unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can modulate receptor or enzyme activity, influencing cellular signaling pathways. The exact mechanism may vary depending on the application but typically involves:

  • Receptor Binding : Interaction with neurotransmitter receptors or other signaling proteins.
  • Enzyme Modulation : Affecting the activity of enzymes involved in metabolic pathways.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

  • Anti-inflammatory Activity : Preliminary studies suggest potential anti-inflammatory properties due to its ability to inhibit cyclooxygenase (COX) enzymes, similar to other cyclohexenone derivatives .
  • Antinociceptive Effects : It has been observed to alleviate pain in rodent models, indicating possible applications in pain management .

Toxicological Studies

Toxicological evaluations are essential for assessing the safety profile of this compound. Studies have shown:

  • Acute Toxicity : No significant toxicity was observed at doses below 500 mg/kg in animal models.
  • Subacute Toxicity : Histopathological evaluation revealed mild to moderate changes in liver and kidney tissues after prolonged exposure, suggesting the need for further investigation into long-term safety .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of COX enzymes
AntinociceptivePain relief in rodent models
ToxicityMild changes in liver and kidney tissues
Metabolic EffectsPotential modulation of metabolic pathways

Case Study Insights

A study focused on evaluating the acute and subacute toxic effects of this compound highlighted its safety profile through biochemical indicators and histopathological techniques. The assessment involved:

  • Methodology :
    • Intraperitoneal injection of varying doses over a 21-day period.
    • Biochemical markers such as blood urea nitrogen (BUN) and random blood glucose levels were monitored.
  • Results :
    • No significant differences were found between treated and control groups in most biochemical indicators.
    • Histopathological analysis revealed some tissue changes, emphasizing the need for careful dosing in potential therapeutic applications .

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